2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
説明
2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a hydroxy group at position 2 and a carboxylic acid at position 6, stabilized as a hydrochloride salt. Imidazo[1,2-a]pyridine derivatives are recognized for their bioactivity, including roles as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
特性
IUPAC Name |
2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVUYCBUMFXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-91-4 | |
| Record name | 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
科学的研究の応用
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, exhibit significant antimicrobial properties. For instance, compounds based on this scaffold have shown effectiveness against various pathogens, including those responsible for neglected tropical diseases such as Trypanosoma brucei and Leishmania infantum . The synthesized analogs demonstrated IC50 values indicating their potency against these pathogens while maintaining low cytotoxicity against human cell lines .
Inhibition of Enzymes
The compound has been investigated for its ability to inhibit metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. Notably, studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance its inhibitory activity against these enzymes, making it a promising candidate for overcoming resistance in bacterial infections . The selectivity and potency of these inhibitors highlight the compound's potential in developing new antibiotics.
Mode of Action
The mechanism by which 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride exerts its effects involves interactions with metal ions such as zinc. This interaction is crucial for the inhibition of certain enzymes, including histone deacetylases (HDACs), which play a role in cancer progression . The compound has been shown to selectively inhibit HDAC8 with a remarkable selectivity profile among other HDAC isoforms .
Safety Considerations
While the compound exhibits promising biological activities, it is essential to consider its safety profile. According to hazard classifications, 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is classified as harmful if swallowed and causes skin and eye irritation . These safety considerations are critical for any potential therapeutic applications.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| PMC6034706 | Demonstrated selective inhibition of HDAC8 with low cytotoxicity | Potential use in cancer therapy |
| AmBeed Product Data | Showed antimicrobial activity against Trypanosoma species | Development of new treatments for neglected tropical diseases |
| Patent EP1964840 | Modulates endothelial nitric oxide synthase expression | Possible applications in cardiovascular diseases |
作用機序
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.
Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison:
Functional Group Impact on Properties
- Hydroxy vs. Halogen Substituents : The hydroxy group at position 2 in the target compound may enhance hydrogen bonding and aqueous solubility compared to halogenated analogs (e.g., 6-chloro or 8-bromo derivatives) . Halogens (Cl, Br, I) typically increase molecular weight and influence reactivity in cross-coupling reactions .
- Carboxylic Acid Position : Carboxylic acid at position 6 (as in the target compound) is common in intermediates for CDK inhibitors, while position 3 analogs (e.g., ) may have divergent biological roles .
- Hydrochloride Salt : Salt formation improves stability and solubility, critical for pharmaceutical formulations. Industrial-grade analogs like 8-bromo derivatives achieve 99% purity .
生物活性
2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.14 g/mol
- CAS Number : 1804129-97-2
Research indicates that 2-hydroxyimidazo[1,2-a]pyridine derivatives exhibit various biological activities primarily through their interaction with specific biological targets. One of the significant mechanisms involves the modulation of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory processes and pain signaling.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study investigated the compound's effectiveness against metallo-beta-lactamases (MBLs) in clinical isolates. The compound demonstrated significant inhibition of VIM2, a type of MBL, with a value of 13 nM, indicating strong potential as an antibiotic adjuvant to combat resistant bacterial strains .
Cytotoxicity Profile
The cytotoxic effects were evaluated in various cell lines. Notably, the compound exhibited a CC₅₀ (concentration causing 50% cytotoxicity) of 0.014 μM against HEK293 cells, showcasing its potency while maintaining a therapeutic index suitable for further development .
In Vivo Studies
In vivo pharmacokinetics were assessed in both mouse and human plasma. The half-life in human plasma was approximately 11.7 minutes, suggesting rapid metabolism which may necessitate formulation adjustments for sustained therapeutic effects .
Therapeutic Applications
The potential therapeutic applications of 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride include:
- Pain Management : Due to its action on the P2X7 receptor, it may provide relief in conditions characterized by chronic pain.
- Anti-inflammatory Treatment : Its ability to modulate inflammatory responses makes it a candidate for treating autoimmune disorders such as rheumatoid arthritis.
- Cancer Therapy : With its selective cytotoxicity towards cancer cells, it could be developed as an adjunctive treatment in oncology.
Q & A
Q. What synthetic methodologies are effective for preparing 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
A two-step approach is commonly employed:
Carboxamide Activation : React the precursor carboxamide (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide) with dimethylacetamide dimethyl acetal at 110°C to form an intermediate.
Hydroxylamine Hydrochloride Treatment : Treat the intermediate with hydroxylamine hydrochloride in dioxane and glacial acetic acid, followed by neutralization with sodium hydroxide to yield the final product .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (e.g., %C, %H, %N deviations <0.5%) .
Q. How should researchers handle and store this compound to ensure stability?
Q. What spectroscopic techniques are optimal for structural characterization?
- NMR : Use - and -NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–9.0 ppm) and carboxylic acid protons (broad signal ~δ 12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms the molecular ion peak (e.g., [M–HCl–H]⁻ at m/z 207.04 for C₈H₅N₂O₃) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?
- Method : Apply the Colle-Salvetti correlation-energy formula combined with gradient expansions for local kinetic-energy density to model electron distribution and HOMO-LUMO gaps .
- Validation : Compare calculated correlation energies (<5% deviation from experimental data) and electrostatic potential maps to predict reactive sites for functionalization .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Q. How can mechanistic studies clarify the compound’s role in coordination chemistry?
Q. What analytical methods detect trace impurities in bulk samples?
- HPLC : Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to separate impurities (e.g., des-hydroxy analogs or residual solvents).
- ICP-MS : Quantify heavy metal contaminants (e.g., Pd <10 ppm from catalytic steps) .
Q. How does structural modification (e.g., halogen substitution) affect bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
